The presence of the anisole group (a methoxy (-OCH3) group bonded to a benzene ring) indicates potential for applications involving aromatic compounds. Anisoles are known precursors for the synthesis of various pharmaceuticals and functional materials [].
The chlorine atom (Cl) introduces a reactive site on the molecule. This could be useful in designing molecules for coupling reactions to create more complex structures important in drug discovery or material science [].
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group. This can influence the molecule's reactivity and properties, potentially making it a candidate for applications such as:
2-Chloro-5-(trifluoromethoxy)anisole, with the chemical formula C₈H₆ClF₃O, is an organic compound characterized by the presence of a chloro group and a trifluoromethoxy substituent on an anisole structure. This compound is notable for its unique trifluoromethoxy group, which imparts distinctive electronic and steric properties, making it of interest in various chemical and biological applications. The trifluoromethoxy group behaves similarly to a pseudohalogen, influencing the reactivity and stability of the compound in
Synthesis of 2-chloro-5-(trifluoromethoxy)anisole can be achieved through several methods:
2-Chloro-5-(trifluoromethoxy)anisole finds applications in various fields:
Studies on 2-chloro-5-(trifluoromethoxy)anisole's interactions with other compounds are crucial for understanding its reactivity and potential applications. Research indicates that the trifluoromethoxy group enhances interactions with nucleophiles due to its electron-withdrawing nature, leading to increased reactivity in substitution reactions. Furthermore, studies on similar compounds suggest that variations in substituents can significantly alter interaction profiles and biological activity .
Several compounds share structural similarities with 2-chloro-5-(trifluoromethoxy)anisole, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-(trifluoromethoxy)anisole | Similar chloro and trifluoromethoxy groups | Different position of substituents affects reactivity |
| 3-Chloro-5-(trifluoromethoxy)anisole | Contains a chloro group at a different position | Potentially different biological activity |
| 2-Chloro-6-(trifluoromethyl)aniline | Contains a trifluoromethyl instead of trifluoromethoxy | Variation in functional groups alters properties |
These compounds illustrate how variations in substituent positions and types can lead to differences in chemical behavior and applications while maintaining some structural similarities with 2-chloro-5-(trifluoromethoxy)anisole .
The synthesis of 2-chloro-5-(trifluoromethoxy)anisole via electrophilic aromatic substitution represents a significant approach in organofluorine chemistry [1]. This compound, characterized by its unique combination of chloro, methoxy, and trifluoromethoxy substituents on the aromatic ring, exhibits distinctive reactivity patterns that make its synthesis both challenging and interesting [2].
Electrophilic aromatic substitution reactions involving trifluoromethoxy-substituted aromatics demonstrate particular reactivity profiles that differ from their non-fluorinated counterparts [3]. The trifluoromethoxy group exhibits a pronounced electron-withdrawing effect through inductive mechanisms, while simultaneously providing some electron donation through resonance via the oxygen atom [4]. This dual nature significantly influences the reactivity and regioselectivity of electrophilic substitution reactions [3] [5].
When considering the synthesis of 2-chloro-5-(trifluoromethoxy)anisole, the introduction of the chlorine atom at the ortho position to the methoxy group typically occurs through direct chlorination [6]. The methoxy group serves as a strong ortho/para-directing substituent, activating these positions toward electrophilic attack [4]. However, the presence of the trifluoromethoxy group complicates this reactivity pattern due to its electron-withdrawing nature [3].
Experimental studies have shown that trifluoromethoxybenzene undergoes electrophilic substitution considerably slower than benzene, with rates up to five times lower [3]. The substitution occurs selectively at the ortho and para positions relative to the trifluoromethoxy group, with a pronounced preference for para substitution [3]. This selectivity pattern is crucial when designing synthetic routes to 2-chloro-5-(trifluoromethoxy)anisole [5].
The chlorination step typically employs electrophilic chlorinating agents such as molecular chlorine (Cl₂), often in combination with Lewis acid catalysts like ferric chloride or aluminum chloride [7]. These catalysts enhance the electrophilicity of the chlorinating agent, facilitating the substitution reaction despite the deactivating effect of the trifluoromethoxy group [6] [7].
| Chlorinating Agent | Catalyst | Temperature Range (°C) | Typical Yield (%) |
|---|---|---|---|
| Cl₂ | FeCl₃ | 20-40 | 65-75 |
| Cl₂ | AlCl₃ | 0-25 | 70-80 |
| N-Chlorosuccinimide | FeCl₃ | 50-70 | 60-70 |
| Sulfuryl chloride | AlCl₃ | 30-50 | 65-75 |
The regioselectivity of chlorination in trifluoromethoxy-substituted anisoles is influenced by the interplay between the directing effects of both the methoxy and trifluoromethoxy groups [4] [3]. The methoxy group strongly activates the ortho and para positions through resonance effects, while the trifluoromethoxy group exhibits a preference for para substitution [3]. This competition of directing effects must be carefully managed to achieve selective formation of the desired 2-chloro-5-(trifluoromethoxy)anisole isomer [5].
Contemporary approaches to synthesizing 2-chloro-5-(trifluoromethoxy)anisole have increasingly employed nucleophilic substitution strategies, which offer advantages in terms of regioselectivity and functional group tolerance [8] [9]. These methods represent significant advancements over traditional electrophilic approaches, particularly for compounds containing electron-withdrawing groups like the trifluoromethoxy substituent [10].
Nucleophilic aromatic substitution (SNAr) reactions typically require electron-deficient aromatic rings to stabilize the negatively charged Meisenheimer complex intermediate [8]. The trifluoromethoxy group, with its strong electron-withdrawing properties, facilitates these reactions by stabilizing the negative charge that develops during the nucleophilic attack [9]. This makes trifluoromethoxy-substituted aromatics suitable substrates for SNAr chemistry [8] [10].
One effective strategy involves the use of pre-functionalized precursors where leaving groups are strategically positioned to enable selective introduction of the trifluoromethoxy group [9]. For instance, starting with appropriately substituted chloroanisoles and introducing the trifluoromethoxy group through nucleophilic substitution with trifluoromethoxide sources has proven successful [9] [11].
Recent developments have introduced novel trifluoromethoxylating reagents that significantly expand the scope of nucleophilic trifluoromethoxylation reactions [9] [11]. These include:
The nucleophilic substitution approach also enables the preparation of 2-chloro-5-(trifluoromethoxy)anisole through sequential functionalization strategies [14] [9]. For example, starting with 4-(trifluoromethoxy)anisole and introducing the chlorine atom through directed metalation followed by electrophilic quenching with a chlorine source has been demonstrated [14] [15].
Another innovative approach involves the use of transition metal-catalyzed cross-coupling reactions [16] [15]. Palladium-catalyzed methodologies, in particular, have proven valuable for introducing the trifluoromethoxy group into pre-functionalized aromatic scaffolds [15]. These methods often employ boronic acid derivatives or organometallic reagents as coupling partners [16] [17].
| Nucleophilic Approach | Trifluoromethoxy Source | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Direct SNAr | CsOCF₃ | DMF, 70-90°C | 60-75 |
| Copper-mediated | [(bpy)Cu(OCF₃)] | DMA, 50-70°C | 65-80 |
| Palladium-catalyzed | TFBO reagents | Cs₂CO₃, DMA, 70°C | 70-85 |
| Electrophilic transfer | Togni reagent II | Cs₂CO₃, CHCl₃, RT | 55-70 |
The development of these modern nucleophilic substitution strategies has significantly expanded the synthetic accessibility of 2-chloro-5-(trifluoromethoxy)anisole and related compounds, offering complementary approaches to traditional electrophilic methods [9] [11]. These advances have been particularly important for the preparation of complex trifluoromethoxy-containing building blocks for pharmaceutical and agrochemical applications [10] [11].
The successful synthesis of 2-chloro-5-(trifluoromethoxy)anisole requires careful optimization of reaction conditions to maximize yield, selectivity, and purity [18]. This optimization process encompasses various parameters including temperature, solvent selection, catalyst systems, and reaction time [19] [20].
Temperature control represents a critical factor in the synthesis of 2-chloro-5-(trifluoromethoxy)anisole, particularly for reactions involving the trifluoromethoxy group [19]. For electrophilic aromatic substitution approaches, lower temperatures (typically 0-25°C) often favor improved regioselectivity, minimizing the formation of undesired isomers and polychlorinated byproducts [21]. Conversely, nucleophilic substitution reactions frequently require elevated temperatures (70-100°C) to overcome activation barriers and achieve satisfactory reaction rates [9] [11].
Solvent selection significantly influences both reactivity and selectivity in the synthesis of 2-chloro-5-(trifluoromethoxy)anisole [20]. For electrophilic chlorination reactions, chlorinated solvents such as dichloromethane or carbon tetrachloride have traditionally been employed [21]. However, modern approaches increasingly utilize more environmentally benign alternatives such as trifluorotoluene or parachlorobenzotrifluoride (PCBTF) [21] [22]. For nucleophilic trifluoromethoxylation reactions, polar aprotic solvents including N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO) typically provide optimal results by stabilizing charged intermediates [9] [18].
Catalyst systems play a pivotal role in optimizing both electrophilic and nucleophilic approaches to 2-chloro-5-(trifluoromethoxy)anisole [6] [16]. For electrophilic chlorination, Lewis acid catalysts including ferric chloride, aluminum chloride, or phosphorus trichloride have been extensively studied [6] [7]. The catalyst concentration, typically ranging from 0.1 to 1.0 molar equivalents, must be carefully controlled to balance reactivity and selectivity [7] [21].
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature (Electrophilic) | 0-25°C | Improves regioselectivity, reduces byproducts |
| Temperature (Nucleophilic) | 70-100°C | Enhances reaction rate and conversion |
| Solvent Polarity | Medium to high | Stabilizes charged intermediates |
| Catalyst Loading | 0.1-1.0 equiv. | Balances reactivity and selectivity |
| Reaction Time | 2-24 hours | Depends on substrate reactivity |
| Base (for nucleophilic) | 1.5-3.5 equiv. | Generates active nucleophile |
For nucleophilic trifluoromethoxylation approaches, the base selection and stoichiometry have proven crucial for generating the reactive trifluoromethoxide species [9] [11]. Studies have demonstrated that cesium carbonate (Cs₂CO₃) often provides superior results compared to other inorganic bases such as potassium carbonate or sodium carbonate, likely due to the greater solubility and nucleophilicity of cesium-based reagents [9] [18]. The optimal base loading typically ranges from 1.5 to 3.5 equivalents, with excess base often necessary to compensate for side reactions and ensure complete conversion [9].
Reaction monitoring techniques, particularly gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, have proven invaluable for tracking reaction progress and optimizing conditions for 2-chloro-5-(trifluoromethoxy)anisole synthesis [18] [20]. These analytical methods enable real-time assessment of conversion rates, product distribution, and the formation of byproducts, facilitating data-driven optimization of reaction parameters [18].
Recent advances in flow chemistry have also contributed significantly to reaction optimization for trifluoromethoxy-containing compounds [23] [24]. Continuous flow systems offer advantages including improved heat transfer, precise residence time control, and enhanced safety profiles, particularly for reactions involving hazardous reagents such as chlorine gas or trifluoromethylating agents [23] [24].
The industrial-scale production of 2-chloro-5-(trifluoromethoxy)anisole presents unique challenges that necessitate specialized techniques and equipment beyond those employed in laboratory synthesis [25] [22]. Commercial manufacturing processes must address considerations of cost-effectiveness, safety, environmental impact, and scalability while maintaining product quality and purity [25] [26].
One predominant industrial approach for producing trifluoromethoxy-substituted aromatics involves a two-step process: first generating trichloromethoxy intermediates through chlorination of methoxy-substituted precursors, followed by fluorination to convert the trichloromethoxy group to the desired trifluoromethoxy functionality [27] [22]. This methodology has been successfully implemented for large-scale production due to its relatively straightforward scale-up and cost-effective reagents [26] [22].
The chlorination step typically employs continuous flow reactors equipped with UV irradiation sources to generate chlorine radicals [21] [22]. Industrial systems often utilize specialized photoreactors with high-intensity medium-pressure mercury lamps to ensure efficient radical generation and reaction completion [21]. The reaction temperature is carefully controlled, typically between 90-135°C, to balance reaction rate with selectivity [21]. Parachlorobenzotrifluoride (PCBTF) or benzotrifluoride (BTF) are commonly employed as solvents due to their thermal stability and compatibility with chlorination chemistry [21] [22].
For the subsequent fluorination step, anhydrous hydrogen fluoride (HF) is typically employed under pressure conditions [27] [22]. Industrial fluorination reactors are constructed from specialized corrosion-resistant materials such as Hastelloy or Monel to withstand the highly corrosive reaction conditions [27]. The reaction is typically conducted at temperatures ranging from 80-150°C under pressures of 30-35 kg/cm², with careful monitoring and control systems to ensure safety and process efficiency [27] [22].
| Process Stage | Equipment | Operating Conditions | Key Parameters |
|---|---|---|---|
| Chlorination | Continuous flow photoreactor | 90-135°C, atmospheric pressure | UV intensity, chlorine flow rate |
| Fluorination | Pressure reactor (Hastelloy) | 80-150°C, 30-35 kg/cm² | HF:substrate ratio, pressure control |
| Purification | Fractional distillation | Vacuum conditions | Temperature gradient, reflux ratio |
| Quality Control | GC-MS, NMR, HPLC | Standard conditions | Purity specifications, impurity profiles |
Alternative industrial approaches include direct trifluoromethoxylation methods that bypass the trichloromethoxy intermediate [23] [12]. These processes typically employ specialized trifluoromethoxylating reagents and are conducted in batch or semi-batch reactors [12]. While these methods can offer advantages in terms of atom economy and reduced waste generation, they often require more expensive reagents and specialized handling procedures [23] [12].
Process intensification strategies have been implemented to enhance the efficiency and sustainability of industrial 2-chloro-5-(trifluoromethoxy)anisole production [23] [24]. These include the development of continuous multi-step processes that integrate chlorination, fluorination, and purification operations [23]. Such integrated systems minimize intermediate handling and storage requirements while optimizing energy utilization and reducing waste generation [23] [24].
Catalyst recovery and recycling represent important considerations for industrial-scale production [22] [28]. For chlorination processes utilizing Lewis acid catalysts, specialized recovery systems have been developed to capture and regenerate the catalyst, reducing both costs and environmental impact [22]. Similarly, for transition metal-catalyzed processes, immobilized catalyst systems or continuous extraction techniques enable efficient catalyst reuse [28].
Quality control in industrial production of 2-chloro-5-(trifluoromethoxy)anisole typically employs a combination of analytical techniques including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) [1] [29]. These methods ensure that the final product meets stringent purity specifications, typically ≥97%, with well-characterized impurity profiles [1] [29].
X-ray crystallographic analysis of 2-Chloro-5-(trifluoromethoxy)anisole provides fundamental insights into the solid-state molecular geometry and intermolecular interactions. Based on analogous trifluoromethoxy-substituted aromatic compounds, the crystal structure is expected to exhibit several characteristic features [1] [2] [3].
The compound is anticipated to crystallize in a monoclinic or triclinic crystal system, commonly observed for substituted anisole derivatives with multiple electron-withdrawing groups [1] [3]. The space group is likely to be P21/c or P-1, consistent with similar halogenated trifluoromethoxy aromatics. The unit cell parameters would typically show dimensions reflecting the molecular packing efficiency influenced by the sterically demanding trifluoromethoxy group and the chlorine substituent [2].
| Crystallographic Parameter | Expected Value | Structural Significance |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Determines molecular packing symmetry |
| Space Group | P21/c or P-1 | Defines intermolecular arrangement |
| Density (calculated) | 1.45-1.65 g/cm³ | Indicates packing efficiency |
| Z (molecules per unit cell) | 2-8 | Reflects molecular organization |
| Final R indices | R1 < 0.05, wR2 < 0.12 | Structure quality indicators |
The molecular conformation in the crystal lattice would reveal the spatial arrangement of the three distinct aromatic substituents: the methoxy group (-OCH₃), the trifluoromethoxy group (-OCF₃), and the chlorine atom. The trifluoromethoxy group is expected to adopt an eclipsed conformation relative to the aromatic ring, consistent with computational studies on related compounds [4] [5]. This orientation minimizes steric repulsion while maximizing orbital overlap between the oxygen lone pairs and the aromatic π-system [6].
Key bond lengths anticipated from crystallographic analysis include the C-OCF₃ bond (1.35-1.38 Å), which is typically shorter than the corresponding C-OCH₃ bond (1.36-1.38 Å) due to the electron-withdrawing nature of the trifluoromethyl group [6] [7]. The C-Cl bond length is expected to fall within the range of 1.73-1.75 Å, similar to other chlorinated aromatics [3].
Intermolecular interactions in the crystal structure would primarily consist of weak van der Waals forces, C-H···F hydrogen bonds, and potential π-π stacking interactions between aromatic rings [2] [8]. The trifluoromethoxy groups would likely extend from the molecular plane, creating hydrophobic regions that influence crystal packing [2].
Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 2-Chloro-5-(trifluoromethoxy)anisole. The recommended computational approach employs hybrid functionals such as B3LYP, ωB97X-D, or M06-2X with basis sets like 6-311+G(d,p) or aug-cc-pVTZ to ensure accurate description of the electron correlation and dispersion interactions [9] [10].
| DFT Parameter | Recommended Setting | Physical Significance |
|---|---|---|
| Functional | B3LYP, ωB97X-D, M06-2X | Accounts for electron correlation |
| Basis Set | 6-311+G(d,p), aug-cc-pVTZ | Provides polarization functions |
| Optimization Method | Berny algorithm | Ensures energy minimization |
| Frequency Calculation | Required | Confirms true minimum |
| Dispersion Correction | D3 or D3BJ | Important for intermolecular forces |
Geometry optimization calculations reveal the preferred molecular conformation in the gas phase. The aromatic ring maintains planarity with minor distortions induced by the multiple substituents [11] [12]. The trifluoromethoxy group exhibits a characteristic C-O-CF₃ bond angle of approximately 115-118°, reflecting the sp³ hybridization of the oxygen atom and the steric requirements of the CF₃ group [6] [4].
Electronic structure analysis through DFT calculations demonstrates the significant electron-withdrawing effects of both the trifluoromethoxy and chlorine substituents. The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring with contributions from the methoxy oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the electron-deficient aromatic carbons adjacent to the electron-withdrawing groups [10] [12].
Vibrational frequency calculations provide characteristic absorption bands that serve as fingerprints for experimental identification. The C-F stretching vibrations of the trifluoromethoxy group typically appear in the range of 1100-1300 cm⁻¹, while the C-Cl stretching occurs around 700-800 cm⁻¹ [10] [3].
Thermodynamic properties calculated from DFT include standard enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the compound's stability and reactivity patterns. The calculations also provide insights into rotational barriers around the C-O bonds, which affect molecular flexibility and conformational preferences [4] [5].
The presence of multiple substituents on the aromatic ring of 2-Chloro-5-(trifluoromethoxy)anisole creates complex electronic and steric effects that significantly influence the ring geometry. Each substituent contributes distinct electronic properties that collectively determine the overall molecular behavior [6] [13] [14].
| Substituent | Hammett σ-para | Hammett σ-meta | Electronic Effect | Directing Influence |
|---|---|---|---|---|
| Methoxy (-OCH₃) | -0.27 | +0.12 | Electron-donating | Ortho/para directing |
| Trifluoromethoxy (-OCF₃) | +0.35 | +0.38 | Electron-withdrawing | Meta directing |
| Chloro (-Cl) | +0.23 | +0.37 | Electron-withdrawing | Weakly ortho/para |
| Combined Effects | ~+0.58 | ~+0.75 | Strong withdrawal | Complex pattern |
The methoxy group exhibits classical electron-donating behavior through resonance, with its oxygen lone pairs conjugating with the aromatic π-system [13] [14]. This donation increases electron density at the ortho and para positions, making these sites more nucleophilic. However, this effect is significantly counteracted by the electron-withdrawing influences of both the trifluoromethoxy and chlorine substituents [6] [7].
The trifluoromethoxy group demonstrates strong electron-withdrawing character through inductive effects, with a Hammett σ-para value of +0.35 [6] [7]. Unlike simple alkoxy groups, the OCF₃ moiety cannot effectively donate electron density through resonance due to the high electronegativity of the fluorine atoms, which polarize the C-F bonds and withdraw electron density from the oxygen atom [15] [16]. This results in a net electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution [6].
The chlorine atom contributes additional electron withdrawal through inductive effects (σ-para = +0.23), while retaining weak π-donating ability through its lone pairs [13] [14]. The combined electronic effects of the trifluoromethoxy and chlorine substituents create a highly electron-deficient aromatic system with significant implications for reactivity and stability [6].
Geometric distortions in the aromatic ring arise from the steric and electronic demands of the substituents. The C-C bond lengths within the ring show variations from the ideal benzene value of 1.39 Å, with bonds adjacent to electron-withdrawing groups typically showing slight shortening (1.38-1.40 Å) due to increased s-character, while bonds near electron-donating groups may lengthen slightly (1.40-1.42 Å) [11] [8].
The bond angles within the aromatic ring deviate from the ideal 120° due to steric interactions between adjacent substituents. The angle between the carbon atoms bearing the methoxy and chlorine groups may compress slightly due to electrostatic repulsion between the electronegative atoms [11]. These distortions, while small, have measurable effects on the compound's physical and chemical properties.
Comparative structural analysis with related trifluoromethoxy-containing compounds provides valuable insights into the unique properties of 2-Chloro-5-(trifluoromethoxy)anisole. This analysis encompasses compounds with varying substitution patterns and functional groups to understand systematic trends in molecular geometry and electronic properties [19].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Electronic Characteristics |
|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethoxy)anisole | C₈H₆ClF₃O₂ | 226.58 | Cl ortho to methoxy, OCF₃ meta | Strong electron withdrawal |
| Trifluoromethoxybenzene | C₇H₅F₃O | 162.11 | Single OCF₃ substituent | Moderate electron withdrawal |
| 4-(Trifluoromethoxy)anisole | C₈H₇F₃O₂ | 192.14 | OCF₃ para to methoxy | Balanced electronic effects |
| 2-(Trifluoromethoxy)anisole | C₈H₇F₃O₂ | 192.14 | OCF₃ ortho to methoxy | Steric interactions present |
| 2,4-Dibromo-5-(trifluoromethoxy)anisole | C₈H₅Br₂F₃O₂ | 363.95 | Multiple halogen substituents | Very strong electron withdrawal |
The 4-(Trifluoromethoxy)anisole isomer demonstrates the para-directing effect of the methoxy group competing with the meta-directing influence of the trifluoromethoxy substituent [6] . This compound exhibits a more balanced electronic distribution compared to the target molecule, with the electron-donating and electron-withdrawing groups positioned to minimize mutual interference. The aromatic ring shows less distortion than the ortho-substituted target compound.
2-(Trifluoromethoxy)anisole represents the closest structural analog, differing only in the substitution of chlorine with a second trifluoromethoxy group . This compound experiences significant steric crowding between the adjacent oxygen-containing substituents, resulting in rotational barriers around the C-O bonds and potential conformational restrictions. The electronic effects are intermediate between the target compound and simpler derivatives.
The heavily halogenated 2,4-Dibromo-5-(trifluoromethoxy)anisole provides insight into extreme electron withdrawal effects . This compound demonstrates the cumulative impact of multiple electron-withdrawing halogens, resulting in a highly deactivated aromatic system with significantly altered reactivity patterns. The molecular geometry shows substantial ring distortion due to the steric bulk of the bromine atoms.
Systematic analysis of bond lengths across the series reveals consistent trends. The C-OCF₃ bonds maintain relatively constant lengths (1.35-1.38 Å) regardless of additional substituents, indicating the robust nature of this linkage [6] [4]. However, the aromatic C-C bonds show systematic variations correlating with the electron density distribution. Compounds with stronger electron-withdrawing character exhibit shorter C-C bonds adjacent to the electron-deficient sites [11].
The comparison also reveals distinct conformational preferences influenced by steric and electronic factors. While simple trifluoromethoxy compounds show minimal conformational flexibility, multiply substituted derivatives like the target compound exhibit increased rotational barriers and preferred orientations that minimize unfavorable interactions [4] [5].